molecular formula C25H30FN3O3 B11834038 tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate

tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B11834038
M. Wt: 439.5 g/mol
InChI Key: HXSDEVWMYZSAFN-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic organic molecule featuring a benzimidazole core substituted with a 3-fluorobenzyl group at the 1-position. The benzimidazole is linked via an ether-oxygen-methyl bridge to a piperidine ring, which is further protected by a tert-butyl carbamate group at the 1-position of the piperidine. This structural framework is characteristic of bioactive molecules targeting enzyme inhibition or receptor modulation, particularly in medicinal chemistry .

Key structural attributes include:

  • Benzimidazole moiety: Known for its role in binding to biological targets via hydrogen bonding and π-π interactions.
  • 3-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Piperidine-tert-butyl carboxylate: A common protecting group that improves solubility and facilitates synthetic intermediates in multi-step reactions .

Properties

IUPAC Name

tert-butyl 3-[[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3/c1-25(2,3)32-24(30)28-13-7-9-19(15-28)17-31-23-27-21-11-4-5-12-22(21)29(23)16-18-8-6-10-20(26)14-18/h4-6,8,10-12,14,19H,7,9,13,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSDEVWMYZSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with 3-fluorobenzaldehyde under acidic conditions to form 1-(3-fluorobenzyl)-1H-benzo[d]imidazole.

    Attachment of the piperidine ring: The benzimidazole derivative is then reacted with tert-butyl 3-hydroxymethylpiperidine-1-carboxylate in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The fluorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate exhibits promising biological activities:

  • Anticancer Potential : Initial studies suggest that the compound may induce apoptosis in cancer cell lines, similar to other benzimidazole derivatives known for their anticancer properties. The interaction of the benzimidazole moiety with cellular targets is crucial for its effectiveness against tumors.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier due to its lipophilic nature suggests potential applications in neurodegenerative diseases. Research into its neuroprotective mechanisms is ongoing.
  • Antimicrobial Activity : Preliminary evaluations indicate that this compound may possess antimicrobial properties, making it a candidate for further studies in infectious disease treatment.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps, including:

  • Formation of the piperidine ring.
  • Introduction of the benzimidazole moiety.
  • Functionalization with the fluorobenzyl group.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy and selectivity. Modifications to the piperidine or benzimidazole structures can lead to variations in biological activity, highlighting the importance of systematic SAR studies.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Apoptosis Induction in Cancer Cells : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving tubulin polymerization inhibition .
  • Neuroprotective Mechanisms : Research is underway to elucidate how modifications to the benzimidazole structure enhance neuroprotective effects, potentially leading to new treatments for neurodegenerative diseases .
  • Antimicrobial Efficacy : Investigations into its antimicrobial properties have shown promise against specific bacterial strains, warranting further exploration in drug development .

Mechanism of Action

The mechanism of action of tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The target compound belongs to a family of tert-butyl piperidine-benzimidazole derivatives. Below is a comparative analysis with structurally related compounds from literature:

Compound Name Molecular Formula Key Substituents Analytical Data Synthetic Yield Purity (HPLC) Notes
Target Compound C₂₆H₂₉FN₃O₄ 3-Fluorobenzyl, benzimidazol-2-yloxy-methyl NMR/LCMS data not explicitly reported in evidence Higher logP predicted due to fluorobenzyl group
tert-Butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate C₁₆H₂₁ClN₃O₄ 4-Chloro-2-nitro-anilino on piperidine LCMS [M-isobutene+H]+: 300 95% Intermediate for kinase inhibitors; nitro group enables further reduction
tert-Butyl 4-(3-(5-(1H-tetrazol-5-yl)benzo[c]isoxazol-3-yl)phenoxy)piperidine-1-carboxylate C₂₅H₂₅N₅O₄ Benzo[c]isoxazole, tetrazole ¹H NMR (DMSO-d6): δ 8.65 (s, 1H), 8.10–7.20 (m, 7H); MS (ESI): m/z 487 [M+H]+ 99.99% Designed for IPMK kinase inhibition; tetrazole enhances acidity
tert-Butyl 4-(5-(pyrimidine-4-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₂₃H₂₈N₆O₄ Pyrimidine carboxamide, methoxy-indazol ¹H NMR (CDCl3): δ 8.90 (s, 1H), 8.30 (d, J=5.1 Hz, 2H); MS (ESI): m/z 454 [M+H]+ 99.99% High purity; pyrimidine enables π-stacking in target binding

Key Differences and Implications

Substituent Effects on Lipophilicity: The 3-fluorobenzyl group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., ’s chloro-nitroanilino derivative), influencing membrane permeability and bioavailability .

Synthetic Routes: The target compound’s ether linkage (benzimidazol-2-yloxy-methyl) may require nucleophilic substitution or Mitsunobu reactions, contrasting with and ’s SNAr (nucleophilic aromatic substitution) pathways for nitro-chloro intermediates . ’s use of Suzuki-Miyaura coupling for boronate intermediates highlights divergent strategies for introducing aromatic substituents .

Chromatographic Behavior :

  • Fluorinated aromatic systems (as in the target compound) may exhibit longer retention times in reversed-phase chromatography compared to chloro or methoxy analogs, as suggested by logP-driven elution order reversals in .

Thermodynamic Stability :

  • The tert-butyl carbamate group in all compounds confers stability against hydrolysis under basic conditions, critical for maintaining integrity during synthesis .

Biological Activity

Tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and structure-activity relationships (SARs) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H30FN3O3, with a molecular weight of approximately 439.5 g/mol. The compound features a piperidine ring, a benzimidazole moiety, and a fluorobenzyl group, which contribute to its lipophilicity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various physiological processes. The benzimidazole component is known for its ability to inhibit enzyme activity, suggesting potential therapeutic applications in treating central nervous system disorders and possibly other conditions related to enzyme dysregulation.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or central nervous system signaling.
  • Receptor Interaction: Its structural components may enhance binding affinity to biological targets, influencing therapeutic efficacy.

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Notes
Compound ACOX-223.8Inhibits inflammatory pathways
Compound BPD-L10.04Potential immunotherapy agent
tert-butyl 3...TBDTBDExpected to show similar activity due to structural similarities

Note: Specific IC50 values for this compound are currently under investigation.

Case Studies and Research Findings

Recent studies have highlighted the potential anti-inflammatory effects of benzimidazole derivatives. For instance, compounds with similar structures have shown significant inhibition of COX enzymes, which are critical in the inflammatory process. The IC50 values for these compounds ranged from 0.04 μM to over 40 μM, indicating varying degrees of potency .

In vitro studies are essential for elucidating the specific interactions between this compound and its biological targets. These studies typically involve assessing binding affinities and inhibitory effects on relevant enzymes or receptors.

Future Directions

The ongoing research into the biological activity of this compound aims to:

  • Characterize Binding Interactions: Detailed studies on how this compound interacts with specific enzymes and receptors.
  • Evaluate Therapeutic Potential: Investigating its efficacy in preclinical models for various diseases.
  • Optimize Structure: Modifications to enhance selectivity and potency against desired biological targets.

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